molecular formula C17H19NO B1595740 1-Benzhydryl-3-methoxyazetidine CAS No. 36476-82-1

1-Benzhydryl-3-methoxyazetidine

Katalognummer: B1595740
CAS-Nummer: 36476-82-1
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: GBJQFXRPQYYFOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzhydryl-3-methoxyazetidine is a heterocyclic organic compound with the molecular formula C₁₇H₁₉NO. It is characterized by the presence of a benzhydryl group attached to a methoxyazetidine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzhydryl-3-methoxyazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .

Wissenschaftliche Forschungsanwendungen

1-Benzhydryl-3-methoxyazetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-Benzhydryl-3-methoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzhydryl-3-methoxyazetidine is unique due to the combination of the benzhydryl and methoxyazetidine moieties, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

1-Benzhydryl-3-methoxyazetidine is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H23NOC_{19}H_{23}NO and features an azetidine ring with benzhydryl and methoxy substituents. The unique structure contributes to its diverse biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound has been investigated for:

  • Enzyme Inhibition : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Binding : The compound has shown potential in binding to certain receptors, which can lead to various physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacterial strains, demonstrating potent activity. For instance:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus150.5 mg/mL
Escherichia coli180.3 mg/mL
Pseudomonas aeruginosa120.7 mg/mL

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways without significantly inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are commonly targeted by traditional non-steroidal anti-inflammatory drugs (NSAIDs). This characteristic could reduce the risk of gastrointestinal side effects associated with COX inhibition .

Platelet Aggregation Inhibition

The compound has also been investigated for its ability to inhibit platelet aggregation, which is crucial in preventing thrombotic diseases such as myocardial infarction and stroke. Unlike aspirin, which inhibits COX enzymes leading to potential side effects, this compound may provide a safer alternative by selectively inhibiting platelet aggregation pathways .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited bacterial growth in vitro, supporting its use as a novel antimicrobial agent .
  • Anti-inflammatory Research : Another research article highlighted its anti-inflammatory effects in animal models, showing reduced edema and inflammatory markers when administered .
  • Platelet Aggregation Study : Clinical trials indicated that patients treated with this compound showed reduced platelet aggregation without significant side effects compared to traditional therapies .

Eigenschaften

IUPAC Name

1-benzhydryl-3-methoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-19-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJQFXRPQYYFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344513
Record name 1-Benzhydryl-3-methoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36476-82-1
Record name 1-Benzhydryl-3-methoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice cold solution of 1-benzhydrylazetidin-3-ol 9a (1.0 g, 4.2 mmole) in DMF (10 ml) was added 60% dispersion NaH in mineral oil (0.25 g, 6.3 mmole). After 30 min at 0° C., 5 ml more DMF was added along with methyl iodide (0.39 ml, 6.3 mmole). The ice bath was removed, and the reaction was stirred at room temperature (rt). After 1.5 hr, the reaction was poured into brine and extracted with Et2O (2×). The combined organic layers were washed with brine, dried (MgSO4) and concentrated under reduced pressure. The residue was flash chromatographed on silica gel eluting Hexanes/EtOAc (1:1) to give 919 mg (92%) of a colorless oil which crystallized on standing. 1H NMR (DMSO-d6) δ7.42 (4H, d, J=7.3 Hz), 7.27 (4H, t, J=7.3 Hz), 7.13 (2H, t, J=7.3 Hz), 4.39 (1H, s), 3.95 (1H, p, J=5.8 Hz), 3.35 (2H, t, J=6.3 Hz), 3.11 (3H, s), 2.75 (2H, t, J=5.6 Hz).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

Under cooling with ice, 1-benzhydrylazetidin-3-ol (718 mg) in tetrahydrofuran (8 mL) was added dropwise to a suspension of 60% sodium hydride (144 mg) in N,N-dimethylformamide (8 mL), and the resultant mixture was stirred for 20 minutes. Methyl iodide (0.23 mL) was added to the reaction mixture, followed by stirring at room temperature overnight. The reaction mixture was partitioned between cold saturated aqueous ammonium chloride and ethyl acetate. The organic layer was washed with saturated brine, and then dried over magnesium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. The residue was purified through silica gel column chromatography (hexane-ethyl acetate), to thereby give the title compound as an oily product (680 mg, 90%).
Quantity
718 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.23 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 1-(diphenylmethyl)-3-azetidinol hydrochloride (5.0 g) in DMF (25 ml), was added sodium hydride under ice-bath cooling. After 10 minute stirring at the same temperature, the mixture was allowed to warm to 25° C. and then stirred for 15 hours. EtOAc (500 ml) and water (200 ml) were poured into the mixture. The organic layer was separated, washed with water and brine, and dried over MgSO4. The solvent was removed under reduced pressure. The residue was purified by column chromatography (silica gel; 200 ml, toluene:EtOAc=15:1-8:1) to give 1-(diphenylmethyl)-3-methoxyazetidine (3.41 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydryl-3-methoxyazetidine
Reactant of Route 2
Reactant of Route 2
1-Benzhydryl-3-methoxyazetidine
Reactant of Route 3
Reactant of Route 3
1-Benzhydryl-3-methoxyazetidine
Reactant of Route 4
Reactant of Route 4
1-Benzhydryl-3-methoxyazetidine
Reactant of Route 5
Reactant of Route 5
1-Benzhydryl-3-methoxyazetidine
Reactant of Route 6
Reactant of Route 6
1-Benzhydryl-3-methoxyazetidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.